

Application Notes & Protocols: The Synthetic Versatility of 2-Methylbenzo[d]thiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbaldehyde

Cat. No.: B1271751

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Abstract

This technical guide provides an in-depth exploration of **2-Methylbenzo[d]thiazole-5-carbaldehyde**, a heterocyclic aldehyde that serves as a pivotal intermediate in modern organic synthesis. The benzothiazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2]} The strategic placement of a reactive carbaldehyde group at the 5-position, combined with the methyl group at the 2-position, renders this molecule a versatile building block for the construction of complex molecular architectures. This document details its physicochemical properties, explores its key synthetic applications with generalized protocols, and provides a detailed experimental procedure for a representative transformation, underscoring its utility for researchers, medicinal chemists, and materials scientists.

Introduction: The Benzothiazole Scaffold

The benzothiazole ring system, which consists of a fused benzene and thiazole ring, is a privileged scaffold in drug discovery and materials science.^[3] Its derivatives are integral to the development of pharmaceuticals, dyes, and imaging agents.^[2] **2-Methylbenzo[d]thiazole-5-carbaldehyde** emerges as a particularly valuable synthon due to the presence of the aldehyde functional group. This group is a gateway for a multitude of chemical transformations, including

carbon-carbon and carbon-nitrogen bond formations, allowing for extensive derivatization and the generation of diverse chemical libraries.

Molecular Profile

A summary of the key physicochemical properties of **2-Methylbenzo[d]thiazole-5-carbaldehyde** is presented below.

Property	Value	Source(s)
CAS Number	20061-46-5	[3][4][5][6]
Molecular Formula	C ₉ H ₇ NOS	[3][4][5]
Molecular Weight	177.22 g/mol	[3][4]
IUPAC Name	2-methyl-1,3-benzothiazole-5-carbaldehyde	[3][4][5]
SMILES	CC1=NC2=CC(C=O)=CC=C2 S1	[3][5]
Purity	Typically ≥ 95%	[3][5]

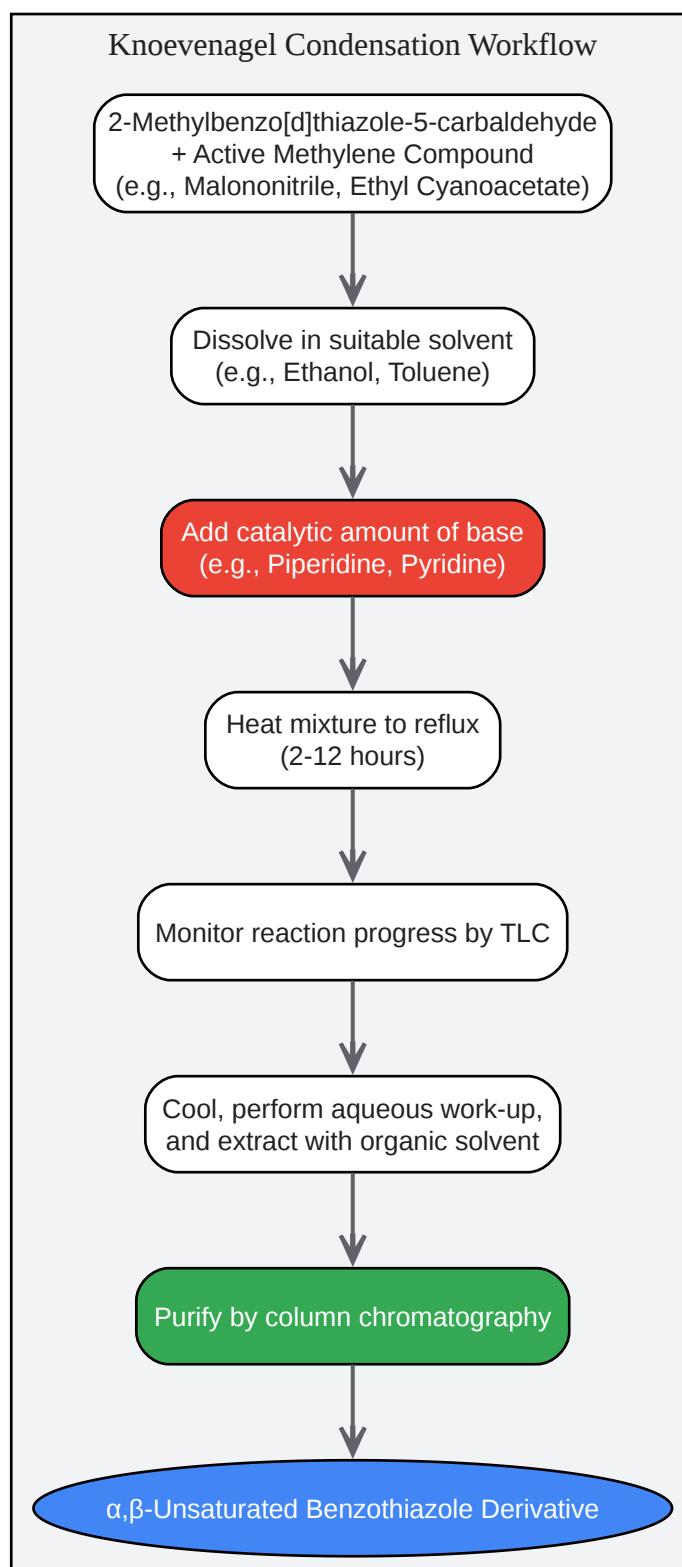
Core Synthetic Applications & Methodologies

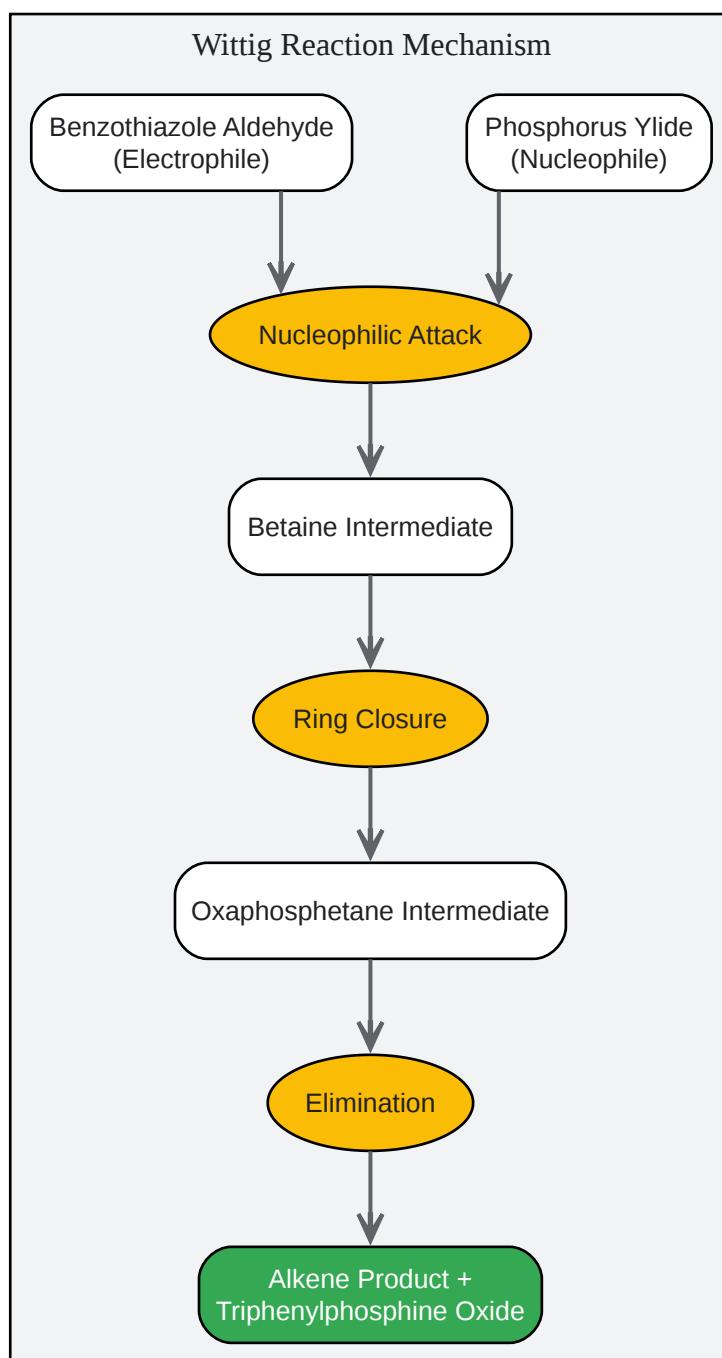
The reactivity of **2-Methylbenzo[d]thiazole-5-carbaldehyde** is dominated by its aldehyde functionality. This section outlines key synthetic transformations and provides generalized protocols for its application.

Knoevenagel Condensation: Synthesis of α,β -Unsaturated Systems

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds. It involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield α,β -unsaturated products. These products are valuable intermediates for synthesizing various heterocyclic compounds and molecules with extended π -conjugation, relevant in dye and materials chemistry.

Causality: The reaction is driven by the nucleophilic attack of the carbanion (generated from the active methylene compound by the base) on the electrophilic carbonyl carbon of the aldehyde. A subsequent dehydration step, often facilitated by heat, leads to the stable conjugated product.





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